molecular formula C10H7F2NO2 B13728928 Methyl 3,5-difluoro-1H-indole-2-carboxylate

Methyl 3,5-difluoro-1H-indole-2-carboxylate

Cat. No.: B13728928
M. Wt: 211.16 g/mol
InChI Key: WQNNFEJQRGJMSB-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-1H-indole-2-carboxylate: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis. The compound’s structure includes a methyl ester group at the 2-position and fluorine atoms at the 3 and 5 positions of the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For Methyl 3,5-difluoro-1H-indole-2-carboxylate, the starting materials would include 3,5-difluorophenylhydrazine and an appropriate ester.

    Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines.

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or palladium-catalyzed coupling reactions. These methods are chosen for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, Methyl 3,5-difluoro-1H-indole-2-carboxylate can undergo electrophilic substitution reactions, particularly at the 3-position.

    Nucleophilic Substitution: The fluorine atoms at the 3 and 5 positions can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products:

    Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted indoles with various nucleophiles.

    Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The fluorine atoms can enhance the compound’s stability and binding affinity, making it a potent molecule in biological systems.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

methyl 3,5-difluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3

InChI Key

WQNNFEJQRGJMSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F

Origin of Product

United States

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